1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Overview
Description
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is a chemical compound with the molecular formula C8H10N4 . It is also known by other names such as 1,1’-Dimethyl-1H,1’H-[2,2’]biimidazolyl .
Molecular Structure Analysis
The molecular structure of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole consists of two imidazole rings connected by a carbon-carbon bond . The molecular weight is 162.19 g/mol .Scientific Research Applications
Synthesis and Cytotoxicity in Cancer Research
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole derivatives have been studied for their role in cancer research. A study by Casas et al. (2005) synthesized Pt(IV) complexes with derivatives including N,N'-dimethyl-2,2'-biimidazole. These complexes showed cytotoxic activity against human ovarian carcinoma, indicating potential for cancer treatment applications (Casas et al., 2005).
Antimicrobial Activities
Compounds based on this compound have shown antimicrobial properties. Kiruthika et al. (2016) reported on ruthenium(II) complexes that demonstrated significant inhibitory activity against a range of bacteria and fungi (Kiruthika et al., 2016).
Coordination Chemistry and Bonding Studies
The coordination chemistry of this compound has been extensively studied. Fortin and Beauchamp (2000) investigated oxorhenium(V) complexes with 2,2'-biimidazole, revealing insights into molecular bonding and structure (Fortin & Beauchamp, 2000).
Application in Organic Photovoltaics
The utilization of this compound derivatives in the field of organic photovoltaics has been explored. Song et al. (2011) synthesized small organic molecules based on dimethyl-2H-benzimidazole for potential use in organic photovoltaic cells, indicating its relevance in renewable energy technologies (Song et al., 2011).
Structural and Spectral Characterizations
Research on the structural and spectral properties of this compound derivatives has been conducted to understand their potential applications better. For instance, Tavman et al. (2010) synthesized and characterized several metal complexes with 2-methyl-6-(5-H-Me-Cl-NO2-1H-benzimidazol-2-yl)-phenols, which could have implications in various fields including medicine and materials science (Tavman et al., 2010).
Properties
IUPAC Name |
1-methyl-2-(1-methylimidazol-2-yl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRPQHUALQQSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435850 | |
Record name | 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37570-94-8 | |
Record name | 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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